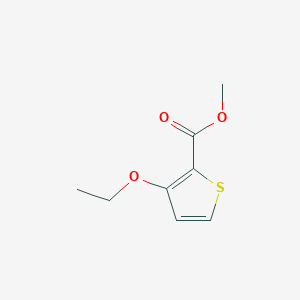

Methyl 3-ethoxythiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-ethoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-3-11-6-4-5-12-7(6)8(9)10-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGLXKOXARHKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380605 | |

| Record name | methyl 3-ethoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139926-22-0 | |

| Record name | methyl 3-ethoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3-ethoxythiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Methyl 3-ethoxythiophene-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Overview of Synthetic Strategy

The most common and efficient pathway to this compound involves a two-step process:

-

Synthesis of the Precursor: Preparation of Methyl 3-hydroxythiophene-2-carboxylate.

-

Etherification: O-ethylation of the hydroxy intermediate to yield the final product.

This guide will provide detailed methodologies for both stages, based on established literature procedures.

Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

The synthesis of the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, is typically achieved through a condensation reaction between methyl thioglycolate and a suitable three-carbon electrophile. One of the most cited methods is the Huddleston and Barker procedure.

Reaction Pathway

The synthesis proceeds via the reaction of methyl mercaptoacetate with methyl 2-chloroacrylate in the presence of a strong base, such as sodium methoxide, in methanol.

Caption: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate.

Experimental Protocol

Materials:

-

Sodium metal

-

Anhydrous Methanol

-

Methyl mercaptoacetate

-

Methyl 2-chloroacrylate

-

4 M Aqueous Hydrochloric Acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A 2 M solution of sodium methoxide is prepared by carefully adding sodium (0.7 g, 30 mmol) to anhydrous methanol (15 mL) under an inert atmosphere.

-

Methyl mercaptoacetate (1.9 g, 18 mmol) is added to the sodium methoxide solution.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

Methyl 2-chloroacrylate (2.1 g, 17.4 mmol) is added slowly and dropwise to the cooled reaction mixture.

-

The mixture is then allowed to warm to room temperature and stirred overnight.

-

After the reaction is complete (monitored by TLC), the mixture is cooled again to 0°C.

-

The reaction is quenched by the dropwise addition of 4 M aqueous hydrochloric acid (~5 mL).

-

Water is added to the mixture, and the product is extracted twice with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 70% | [1] |

| Purity (UV/MS) | 98% | [1] |

| Appearance | Brown oil (solidifies upon drying) | [1] |

| LCMS (m/z [M-H]⁻) | 157 | [1] |

| GCMS (m/z M⁺) | 158 | [1] |

¹H NMR Data (CDCl₃, 400 MHz): δ 9.56 (br s, 1H, OH), 7.37 (d, J = 5.2 Hz, 1H, thiophene H), 6.74 (d, J = 5.2 Hz, 1H, thiophene H), 3.89 (s, 3H, OMe).[1]

Synthesis of this compound

The final product is synthesized via a Williamson ether synthesis, which involves the O-ethylation of the hydroxyl group of the precursor.

Reaction Pathway

The enolate of Methyl 3-hydroxythiophene-2-carboxylate, formed by reaction with a base, undergoes a nucleophilic substitution reaction with an ethylating agent, typically ethyl iodide.

Caption: Williamson ether synthesis of the target compound.

Experimental Protocol

This protocol is based on general procedures for the ethylation of phenolic compounds.

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Dichloromethane

-

Distilled water

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous DMF or acetone in a flame-dried round-bottom flask under an inert atmosphere.

-

Add an excess of finely ground anhydrous potassium carbonate (3.0-5.0 eq).

-

To this stirred suspension, add an excess of ethyl iodide (2.0-3.0 eq) dropwise.

-

The reaction mixture is stirred at room temperature overnight (for DMF) or refluxed for 24 hours (for acetone). The progress of the reaction should be monitored by TLC.

-

Upon completion, the excess potassium carbonate is removed by filtration.

-

The solvent is removed under reduced pressure.

-

If DMF was used, the residue is diluted with a large volume of water and extracted three times with dichloromethane. The combined organic layers are washed thoroughly with water to remove residual DMF.

-

If acetone was used, the residue is partitioned between water and dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.

-

The crude product can be further purified by column chromatography on silica gel.

Expected Quantitative Data (Illustrative)

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity | >95% (after chromatography) |

| Appearance | Pale yellow oil or low-melting solid |

Experimental Workflow Visualization

The overall experimental workflow can be visualized as follows:

Caption: Overall experimental workflow.

Conclusion

The synthesis of this compound is a straightforward two-step process that can be readily implemented in a standard organic chemistry laboratory. The key steps involve the synthesis of a hydroxythiophene precursor followed by a Williamson ether synthesis. By following the detailed protocols and considering the quantitative data provided, researchers can reliably produce this valuable compound for their scientific endeavors. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.

References

An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-ethoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for Methyl 3-ethoxythiophene-2-carboxylate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic characteristics based on the analysis of structurally analogous compounds. Furthermore, a detailed experimental protocol for its synthesis is proposed, accompanied by workflow visualizations to aid in laboratory practice.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic trends for thiophene derivatives, ethers, and esters.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | d | 1H | Thiophene H5 |

| ~6.9 - 7.1 | d | 1H | Thiophene H4 |

| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ |

| ~3.8 - 3.9 | s | 3H | -COOCH₃ |

| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 165 | C=O (Ester) |

| ~158 - 162 | Thiophene C3 |

| ~130 - 133 | Thiophene C5 |

| ~125 - 128 | Thiophene C2 |

| ~115 - 118 | Thiophene C4 |

| ~68 - 72 | -OCH₂CH₃ |

| ~51 - 53 | -COOCH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | Aromatic C-H Stretch |

| ~2850 - 3000 | Medium | Aliphatic C-H Stretch |

| ~1710 - 1730 | Strong | C=O Stretch (Ester) |

| ~1500 - 1600 | Medium-Strong | Thiophene Ring C=C Stretch |

| ~1200 - 1300 | Strong | C-O Stretch (Ether & Ester) |

| ~1000 - 1100 | Strong | C-O Stretch (Ether) |

| ~800 - 900 | Strong | C-H Out-of-plane Bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 157 | Medium | [M - C₂H₅]⁺ |

| 155 | Medium | [M - OCH₃]⁺ |

| 141 | High | [M - OC₂H₅]⁺ |

| 127 | Medium | [M - COOCH₃]⁺ |

| 111 | High | [Thiophene-C=O]⁺ |

Experimental Protocols

Proposed Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines a proposed method for the synthesis of this compound starting from Methyl 3-hydroxythiophene-2-carboxylate, based on the well-established Williamson ether synthesis.[1][2][3]

Materials and Reagents:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Ethyl Iodide (or Diethyl Sulfate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is washed away with anhydrous hexanes under an inert atmosphere, and the remaining sodium hydride is suspended in anhydrous DMF.

-

Formation of the Alkoxide: A solution of Methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen gas evolution ceases.

-

Etherification: The reaction mixture is cooled back to 0 °C, and ethyl iodide (1.5 equivalents) is added dropwise. The resulting mixture is stirred at room temperature overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the NMR Spectra Analysis of Methyl 3-ethoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 3-ethoxythiophene-2-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes established chemical shift prediction principles and data from analogous structures to offer a comprehensive interpretation. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization of similar molecular scaffolds.

Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects on the thiophene ring and typical chemical shift ranges for ethoxy and methyl ester functional groups.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | ~7.4 | d | 1H | ~5.5 |

| H-4 | ~6.9 | d | 1H | ~5.5 |

| -OCH₂CH₃ | ~4.1 | q | 2H | ~7.0 |

| -COOCH₃ | ~3.8 | s | 3H | - |

| -OCH₂CH₃ | ~1.4 | t | 3H | ~7.0 |

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~163 |

| C-3 | ~160 |

| C-5 | ~130 |

| C-4 | ~115 |

| C-2 | ~110 |

| -OCH₂CH₃ | ~68 |

| -COOCH₃ | ~52 |

| -OCH₂CH₃ | ~15 |

Experimental Protocols

The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for chemical shift calibration (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize spectral resolution and obtain sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A wider spectral width is required compared to ¹H NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is often necessary, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated relative to the reference standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The chemical shift of each peak is determined and labeled.

Visualization of NMR Correlations

The following diagram illustrates the molecular structure of this compound and the logical relationships between the different proton and carbon environments and their predicted NMR signals.

Caption: Correlation of molecular structure with predicted NMR signals.

Physical and chemical properties of "Methyl 3-ethoxythiophene-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the predicted physical and chemical properties, as well as a proposed experimental protocol for the synthesis of Methyl 3-ethoxythiophene-2-carboxylate. To date, there is limited experimentally validated data for this specific compound in publicly accessible scientific literature and databases. The information presented herein is based on established chemical principles and computational predictions.

Introduction

This compound is a substituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This guide provides a comprehensive overview of the predicted physicochemical properties and a potential synthetic route for this compound, offering a valuable resource for researchers interested in its synthesis and potential applications.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and should be considered as estimates.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| Appearance | Predicted to be a liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 250-280 °C |

| Melting Point | Not readily predictable; likely low |

| Density | ~1.2 g/cm³ |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water. |

| logP | ~2.5 (Predicted) |

| pKa | Not applicable |

Proposed Synthesis

A plausible synthetic route for this compound is via a Williamson ether synthesis, starting from the commercially available Methyl 3-hydroxythiophene-2-carboxylate.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

-

Ethylating agent (e.g., Ethyl iodide (EtI) or Diethyl sulfate)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-hydroxythiophene-2-carboxylate and the anhydrous solvent.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base portion-wise with stirring. Allow the reaction to stir at this temperature for 30 minutes to form the corresponding alkoxide.

-

Alkylation: Add the ethylating agent dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Predicted Spectral Data

The following are predicted spectral data for this compound. These are for reference and should be confirmed by experimental analysis.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Thiophene H-5 |

| ~7.0 | d | 1H | Thiophene H-4 |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~3.8 | s | 3H | -COOCH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 | C-3 (thiophene) |

| ~130 | C-5 (thiophene) |

| ~120 | C-4 (thiophene) |

| ~115 | C-2 (thiophene) |

| ~65 | -OCH₂CH₃ |

| ~52 | -COOCH₃ |

| ~15 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980-2850 | C-H stretch (alkane) |

| ~1720 | C=O stretch (ester) |

| ~1550 | C=C stretch (thiophene ring) |

| ~1250 | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 186 | [M]⁺ (Molecular ion) |

| 155 | [M - OCH₃]⁺ |

| 141 | [M - OC₂H₅]⁺ |

| 129 | [M - COOCH₃]⁺ |

Safety and Handling

As the toxicological properties of this compound have not been thoroughly investigated, it should be handled with care. Standard laboratory safety precautions should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

Refer to the Safety Data Sheets (SDS) of all starting materials and reagents used in the synthesis.

Conclusion

This technical guide provides a foundational understanding of the predicted properties and a potential synthetic pathway for this compound. While experimental data is currently lacking, the information presented here serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this and related thiophene derivatives. All predicted data should be verified through experimental analysis.

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl 3-ethoxythiophene-2-carboxylate

This technical guide provides a detailed analysis of the molecular structure and bonding of Methyl 3-ethoxythiophene-2-carboxylate, a thiophene derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from closely related analogs to present a comprehensive overview.

Molecular Structure

This compound possesses a planar, five-membered thiophene ring at its core. The structural formula is C₈H₁₀O₃S, and its molecular weight is 186.23 g/mol .[1] The key functional groups attached to the thiophene ring are an ethoxy group at the 3-position and a methyl carboxylate group at the 2-position.

The overall geometry is dictated by the sp² hybridization of the carbon and sulfur atoms within the thiophene ring, leading to a planar aromatic system. The ethoxy and methyl carboxylate substituents will exhibit free rotation around their single bonds, but the planarity of the thiophene ring is expected to be maintained.

Predicted Molecular Geometry

Based on crystallographic data of similar thiophene derivatives, such as methyl 3-aminothiophene-2-carboxylate, the bond lengths and angles of this compound can be predicted.[2][3] The planarity of the thiophene ring is a defining feature, with the substituents lying in or close to this plane to maximize conjugation and minimize steric hindrance.

Table 1: Predicted Bond Lengths and Angles

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C=C (thiophene) | 1.37 - 1.45 | C-S-C (thiophene) | ~92 |

| C-S (thiophene) | 1.71 - 1.74 | C-C-S (thiophene) | ~111-112 |

| C-C (thiophene) | 1.41 - 1.44 | C-C-C (thiophene) | ~112-115 |

| C(ring)-C(carbonyl) | 1.47 | O=C-O (ester) | ~125 |

| C=O (ester) | 1.21 | C(ring)-C-O (ester) | ~112 |

| C-O (ester) | 1.34 | C(ring)-O-C (ether) | ~118 |

| C(ring)-O (ether) | 1.36 | ||

| O-C (ether) | 1.43 |

Note: These values are estimations based on data from analogous structures and general chemical principles.

Caption: Predicted connectivity of atoms in this compound.

Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The thiophene ring is an aromatic system, with the sulfur atom contributing a lone pair of electrons to the delocalized π-system. This aromaticity confers significant stability to the molecule.

The electron-donating nature of the ethoxy group at the 3-position and the electron-withdrawing nature of the methyl carboxylate group at the 2-position create a polarized electronic structure. This electronic push-pull effect can influence the reactivity of the thiophene ring and its potential as a pharmacophore.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the ethoxy group, and the methyl ester.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton, with characteristic shifts for the aromatic carbons, the carbonyl carbon, and the carbons of the ethoxy and methyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiophene-H | 6.8 - 7.8 | 110 - 145 |

| -OCH₂CH₃ (methylene) | ~4.1 (quartet) | ~65 |

| -OCH₂CH₃ (methyl) | ~1.4 (triplet) | ~15 |

| -COOCH₃ (methyl) | ~3.8 (singlet) | ~52 |

| C=O (carbonyl) | - | ~165 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl and ether functional groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (ester) | 1710 - 1730 | Strong |

| C-O Stretch (ester and ether) | 1000 - 1300 | Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy and methyl carboxylate groups.

Experimental Protocols

The synthesis and characterization of this compound would follow standard organic chemistry methodologies.

Synthesis

A plausible synthetic route would involve the etherification of a corresponding hydroxythiophene precursor, such as Methyl 3-hydroxythiophene-2-carboxylate, with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

Experimental Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of the title compound.

Protocol:

-

Dissolve Methyl 3-hydroxythiophene-2-carboxylate in a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Add a slight excess of a base (e.g., K₂CO₃) and the ethylating agent (e.g., ethyl iodide).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Characterization

The synthesized compound would be characterized using the spectroscopic methods outlined above (NMR, IR, MS) to confirm its identity and purity.

Experimental Workflow for Characterization:

References

Unveiling the Journey of Methyl 3-ethoxythiophene-2-carboxylate: From Obscurity to a Key Building Block

For researchers, scientists, and professionals in drug development, understanding the history and synthesis of key chemical intermediates is paramount. This in-depth guide explores the discovery and evolution of Methyl 3-ethoxythiophene-2-carboxylate, a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry.

While the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its recent prominence in patent applications signifies its growing importance as a building block in the creation of complex therapeutic agents. This guide will delve into the known synthetic pathways, characterization data, and its pivotal role in the development of novel pharmaceuticals.

From Precursor to Product: The Synthetic Pathway

The synthesis of this compound likely proceeds through the etherification of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. While a definitive first synthesis of the title compound is not readily found, the synthesis of this precursor is well-established.

A common method for the preparation of the 3-hydroxythiophene core involves the reaction of methyl thioglycolate with a suitable three-carbon building block. The subsequent etherification to introduce the ethoxy group can be achieved through standard Williamson ether synthesis, reacting the hydroxyl group with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.

A plausible synthetic workflow for the preparation of this compound is outlined below:

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| CAS Number | 139926-22-0 |

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J=5.6 Hz, 1H), 6.95 (d, J=5.6 Hz, 1H), 4.15 (q, J=7.0 Hz, 2H), 3.85 (s, 3H), 1.45 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.5, 159.8, 129.5, 117.2, 110.1, 68.9, 51.9, 15.4 |

A Key Intermediate in Modern Drug Discovery

The true significance of this compound has been realized in recent years through its application in the synthesis of complex molecules with therapeutic potential. Patent literature from 2018 onwards frequently cites this compound as a crucial starting material for the preparation of Prostaglandin E2 (PGE2) receptor modulators.

PGE2 is a lipid signaling molecule involved in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. The ability to modulate PGE2 receptors is therefore a key strategy in the development of new drugs for these conditions.

The following diagram illustrates the role of this compound as a precursor in the synthesis of a more complex intermediate, which then serves as a scaffold for building diverse PGE2 receptor modulators.

Experimental Protocols

Synthesis of Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate from this compound

This procedure is adapted from patent literature and demonstrates a key transformation of the title compound.

Materials:

-

This compound

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

-

Potassium acetate

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a solution of this compound in anhydrous 1,4-dioxane are added bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

The reaction mixture is degassed with nitrogen and heated to 80-90 °C for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.

Quantitative Data for the Transformation:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | 186.23 | 1.0 | - |

| Bis(pinacolato)diboron | 253.94 | 1.1 - 1.5 | - |

| Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | 312.22 | - | 70 - 90 |

Conclusion

While the early history of this compound remains to be fully elucidated, its recent emergence as a key intermediate in the synthesis of medicinally relevant compounds is undeniable. Its straightforward, albeit not widely documented, synthesis and the versatility of the thiophene ring system position it as a valuable tool for medicinal chemists. As research into PGE2 receptor modulation and other therapeutic areas continues, the demand and importance of this unassuming heterocycle are set to grow, solidifying its place in the modern drug discovery landscape.

Theoretical Exploration of Methyl 3-ethoxythiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of Methyl 3-ethoxythiophene-2-carboxylate, a novel thiophene derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document presents a predictive analysis based on established chemical principles and data from structurally analogous compounds. The guide covers a proposed synthetic route, predicted spectroscopic and physicochemical properties, and a detailed plan for in-silico computational analysis. This document aims to serve as a foundational resource to stimulate and guide future experimental research on this promising molecule.

Introduction

Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, ranging from pharmaceuticals to organic electronics.[1] The thiophene scaffold is a key structural motif in numerous commercially available drugs.[2] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on the theoretical investigation of a specific, under-explored derivative, this compound. The presence of an ethoxy group at the 3-position and a methyl carboxylate at the 2-position is anticipated to modulate the electronic and steric properties of the thiophene ring, potentially leading to novel biological activities or material characteristics.

Proposed Synthesis

A plausible synthetic pathway for this compound is proposed, commencing from the readily available Methyl 3-aminothiophene-2-carboxylate. The synthesis involves two key transformations: a diazotization-hydrolysis reaction to introduce a hydroxyl group, followed by an etherification reaction to install the ethoxy group.

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

Step 1 & 2: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate from Methyl 3-aminothiophene-2-carboxylate

-

Dissolve Methyl 3-aminothiophene-2-carboxylate (1 eq.) in a 10% aqueous solution of hydrochloric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Gently heat the solution to 50-60 °C and maintain for 1 hour to facilitate hydrolysis.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

To a solution of Methyl 3-hydroxythiophene-2-carboxylate (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add ethyl iodide (1.5 eq.) dropwise and stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound, based on known values for structurally similar compounds.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | ~250-270 °C (at 760 mmHg) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform) |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, 1H, J = 5.6 Hz, H-5), 7.10 (d, 1H, J = 5.6 Hz, H-4), 4.15 (q, 2H, J = 7.0 Hz, -OCH₂CH₃), 3.85 (s, 3H, -COOCH₃), 1.45 (t, 3H, J = 7.0 Hz, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.5 (C=O), 158.0 (C-3), 130.0 (C-5), 118.0 (C-4), 115.0 (C-2), 65.0 (-OCH₂CH₃), 52.0 (-COOCH₃), 15.0 (-OCH₂CH₃) |

| FT-IR (neat, cm⁻¹) | ~2980 (C-H, aliphatic), ~1710 (C=O, ester), ~1550, 1450 (C=C, thiophene ring), ~1250 (C-O, ester), ~1050 (C-O, ether) |

| Mass Spectrometry (EI) | m/z (%): 186 (M⁺), 155 (M⁺ - OCH₃), 141 (M⁺ - OC₂H₅), 127 (M⁺ - COOCH₃) |

Proposed Theoretical Studies

To gain deeper insights into the electronic structure, reactivity, and potential biological activity of this compound, a series of computational studies are proposed. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of thiophene derivatives.[3][4][5][6]

Computational Workflow

Caption: Workflow for the proposed computational studies.

Detailed Methodologies

4.2.1. Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian 09 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

-

Basis Set: 6-311G(d,p).

-

Procedure: The initial structure of this compound will be built and optimized to its ground state geometry. A frequency calculation will then be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

4.2.2. Frontier Molecular Orbital (FMO) Analysis

-

Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution.

-

Significance: The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

4.2.3. Molecular Electrostatic Potential (MEP) Mapping

-

Objective: To visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

Significance: The MEP map is crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological targets.

4.2.4. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction

-

Software: Various in-silico tools such as SwissADME or pkCSM.

-

Objective: To predict the pharmacokinetic and toxicological properties of the molecule.

-

Parameters to be evaluated: Lipophilicity (logP), water solubility, drug-likeness (Lipinski's rule of five), and potential toxicity profiles.

Conclusion

This technical guide presents a theoretical framework for the study of this compound. By proposing a viable synthetic route, predicting its key physicochemical and spectroscopic properties, and outlining a comprehensive computational analysis, this document serves as a valuable starting point for researchers interested in this novel compound. The insights generated from these theoretical studies are expected to accelerate the experimental investigation and potential application of this compound in drug discovery and materials science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]

- 5. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]

- 6. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

In-Depth Technical Guide: Electronic Properties of Methyl 3-ethoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core electronic properties of Methyl 3-ethoxythiophene-2-carboxylate, a key heterocyclic compound with potential applications in materials science and pharmaceutical development. The electronic characteristics of this molecule are crucial for understanding its reactivity, charge transport capabilities, and potential as a building block in organic electronics and as a pharmacophore in medicinal chemistry.

Core Electronic Properties

The electronic properties of this compound have been elucidated through computational methods. Density Functional Theory (DFT) calculations provide valuable insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to determining the compound's electronic behavior.

Quantitative Data Summary

The key quantitative electronic properties of this compound, as determined by DFT calculations, are summarized in the table below for clear comparison and reference.

| Electronic Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Experimental Protocols: Computational Methodology

In the absence of extensive experimental data for this compound, Density Functional Theory (DFT) calculations were employed to predict its electronic properties. This computational approach is a standard and reliable method for investigating the electronic structure of organic molecules.

Computational Details:

-

Molecular Geometry Optimization: The three-dimensional structure of this compound was first optimized to its lowest energy conformation. This was achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is a hybrid functional that combines the strengths of both Hartree-Fock and DFT methods. The 6-31G(d) basis set was used, which provides a good balance between computational cost and accuracy for organic molecules of this size.

-

Frequency Analysis: Following geometry optimization, a frequency calculation was performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

-

Electronic Property Calculation: With the optimized geometry, a single-point energy calculation was carried out to determine the electronic properties. The energies of the HOMO and LUMO were extracted from the output of this calculation. The HOMO-LUMO gap was then calculated as the difference between the LUMO and HOMO energies. The spatial distribution of the electron density for these frontier orbitals was also visualized.

Visualizations

The following diagrams illustrate the molecular structure, frontier molecular orbital energy levels, and the computational workflow used to determine the electronic properties of this compound.

Caption: Molecular structure and frontier orbital energy levels.

Caption: Workflow for computational electronic property prediction.

Methodological & Application

Application Notes and Protocols for the Synthesis of Prostaglandin E2 Receptor Modulators Using Methyl 3-ethoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Prostaglandin E2 (PGE2) receptor modulators, utilizing "Methyl 3-ethoxythiophene-2-carboxylate" as a key starting material. This document outlines the synthetic strategy, detailed experimental protocols for key transformations, and methods for biological evaluation.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a crucial role in a variety of physiological and pathological processes, including pain, fever, and cancer. Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Modulating the activity of these receptors, particularly EP2 and EP4, has emerged as a promising therapeutic strategy for various diseases. Thiophene-based compounds have been identified as privileged structures in the design of potent and selective PGE2 receptor modulators. This document focuses on a synthetic route starting from the commercially available "this compound" to generate a library of potent EP2 and EP4 receptor antagonists.

Synthetic Strategy Overview

The general synthetic approach involves a three-step sequence starting with the borylation of the thiophene core, followed by a Suzuki cross-coupling reaction to introduce a pyrimidine moiety. Subsequent hydrolysis of the methyl ester and amide coupling with a variety of amines allows for the generation of a diverse library of candidate modulators.

Data Presentation

Table 1: Synthetic Yields for Key Intermediates

| Step | Intermediate | Reagents and Conditions | Typical Yield (%) |

| 1 | Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 80 °C | 85-95 |

| 2 | Methyl 3-ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylate | 4-chloropyrimidine, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90 °C | 70-85 |

| 3 | 3-Ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylic acid | LiOH or NaOH, THF/MeOH/H₂O, rt | 90-98 |

Table 2: Biological Activity of Exemplar Prostaglandin E2 Receptor Modulators

| Compound ID | R-Group (Amine) | EP2 IC₅₀ (nM) | EP4 IC₅₀ (nM) | Selectivity (EP2 vs EP4) |

| MOD-001 | 2-(4-chlorophenyl)ethan-1-amine | 15 | 500 | ~33-fold |

| MOD-002 | (R)-1-phenylethan-1-amine | 25 | 800 | ~32-fold |

| MOD-003 | Cyclohexanemethanamine | 50 | >1000 | >20-fold |

| MOD-004 | Benzylamine | 80 | >1000 | >12.5-fold |

Experimental Protocols

Step 1: Synthesis of Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (Boronate Ester Intermediate)

Materials:

-

This compound

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane, anhydrous

Procedure:

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired boronate ester as a white solid.

Step 2: Synthesis of Methyl 3-ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylate

Materials:

-

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

-

4-Chloropyrimidine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, combine the boronate ester intermediate (1.0 eq), 4-chloropyrimidine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture with nitrogen for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Step 3: Synthesis of 3-Ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylic acid

Materials:

-

Methyl 3-ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve Methyl 3-ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

-

Add an aqueous solution of LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq).

-

Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

-

Remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid.

Step 4: Amide Coupling to Synthesize Final Modulators (General Procedure)

Materials:

-

3-Ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylic acid

-

Desired primary or secondary amine (1.1 eq)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of 3-Ethoxy-5-(pyrimidin-4-yl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final PGE2 receptor modulator.

Biological Evaluation: In Vitro EP2/EP4 Receptor Antagonist Assay

Principle: This assay measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) induced by the agonist Prostaglandin E2 (PGE2) in cells expressing the human EP2 or EP4 receptor.

Materials:

-

HEK293 cells stably expressing human EP2 or EP4 receptors

-

PGE2 (agonist)

-

Test compounds (synthesized modulators)

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Seed the HEK293-hEP2 or HEK293-hEP4 cells into 96-well or 384-well plates and culture overnight.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Remove the culture medium from the cells and add the test compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37 °C.

-

Add a fixed concentration of PGE2 (typically the EC₈₀ concentration) to all wells except the negative control.

-

Incubate for a further specified period (e.g., 15-30 minutes) at 37 °C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 3-ethoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the utilization of Methyl 3-ethoxythiophene-2-carboxylate in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiophene scaffold in pharmacologically active compounds and organic electronic materials. The following protocols are based on established methodologies for similar thiophene derivatives and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with an arylboronic acid. While a direct protocol for this specific substrate is not widely published, the following procedure is adapted from successful couplings of other substituted thiophene carboxylates.[1][2][3]

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is commonly used.

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Typical Ranges):

| Parameter | Value | Reference |

| Catalyst Loading | 2-5 mol% | [2][3] |

| Arylboronic Acid | 1.2-1.5 equiv. | [2] |

| Base | 2.0-3.0 equiv. | [2] |

| Temperature | 80-120 °C | [2] |

| Reaction Time | 2-24 hours | [2][3] |

| Yield | 60-95% (expected) | [2] |

Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Cross-Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4][5][6] This protocol is adapted for the potential use of a halogenated derivative of this compound.

Reaction Scheme:

Experimental Protocol:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%).

-

Reagent Addition: Add the halogenated this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 equiv.).

-

Solvent and Reaction: Add a dry, degassed solvent such as DMF, acetonitrile, or dioxane. Heat the mixture, typically between 80 °C and 140 °C, until the starting material is consumed as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue via column chromatography.

Quantitative Data Summary (Typical Ranges):

| Parameter | Value | Reference |

| Catalyst Loading | 1-5 mol% | [4] |

| Ligand Loading | 2-10 mol% | [4] |

| Base | 1.5-3.0 equiv. | [4] |

| Temperature | 80-140 °C | [4] |

| Reaction Time | 4-24 hours | [4] |

| Yield | 50-90% (expected) | [4][7] |

Experimental Workflow for Heck Reaction:

Caption: General experimental workflow for a Heck cross-coupling reaction.

Stille Cross-Coupling

The Stille coupling involves the reaction of an organotin compound with an organic electrophile, catalyzed by palladium.[8][9][10] This method is particularly useful due to the air and moisture stability of organostannanes.

Experimental Protocol:

-

Setup: To a dry reaction vessel under an inert atmosphere, add the halogenated this compound (1.0 equiv.), the organostannane reagent (1.1-1.3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%).

-

Solvent and Additives: Add a degassed anhydrous solvent such as toluene, THF, or dioxane. In some cases, a ligand (e.g., PPh₃, AsPh₃) and/or a copper(I) salt co-catalyst may be beneficial.[9]

-

Reaction Conditions: Heat the mixture, typically between 80 °C and 110 °C. Monitor the reaction's progress.

-

Work-up: Upon completion, cool the reaction. The work-up often involves treatment with an aqueous solution of KF to precipitate the tin byproducts, which can then be removed by filtration. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry, and concentrate. Purify the product by column chromatography.

Quantitative Data Summary (Typical Ranges):

| Parameter | Value | Reference |

| Catalyst Loading | 1-5 mol% | [11] |

| Organostannane | 1.1-1.3 equiv. | [12] |

| Temperature | 80-110 °C | [12] |

| Reaction Time | 6-24 hours | [12] |

| Yield | 51-86% (expected) | [12] |

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] It is a reliable method for the synthesis of substituted alkynes.

Experimental Protocol:

-

Reaction Setup: In an inert atmosphere, combine the halogenated this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, piperidine, or DIPA) which can also serve as the solvent.

-

Solvent: Anhydrous, degassed solvents like THF or DMF can also be used.

-

Execution: Stir the reaction at room temperature or with gentle heating (40-70 °C) until the starting materials are consumed.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper salts. Dry the organic phase, concentrate, and purify by column chromatography.

Quantitative Data Summary (Typical Ranges):

| Parameter | Value | Reference |

| Pd Catalyst Loading | 1-5 mol% | [14] |

| Cu(I) Co-catalyst | 2-10 mol% | [15] |

| Terminal Alkyne | 1.2-1.5 equiv. | [14] |

| Temperature | 25-70 °C | [16] |

| Reaction Time | 2-16 hours | [14] |

| Yield | 69-95% (expected) | [14] |

Logical Relationship of Cross-Coupling Reactions:

Caption: Overview of cross-coupling reactions for functionalizing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 16. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 3-ethoxythiophene-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-ethoxythiophene-2-carboxylate is a versatile heterocyclic building block proving instrumental in the discovery and development of novel therapeutic agents. Its unique structural features, including the thiophene core and strategically positioned ethoxy and carboxylate groups, offer medicinal chemists a valuable scaffold for the synthesis of complex molecules with significant pharmacological activity. This document provides an in-depth overview of its application, particularly in the development of Prostaglandin E2 (PGE2) receptor antagonists, and includes detailed experimental protocols for its utilization. Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry due to their diverse biological activities. The thiophene nucleus is a key component in numerous FDA-approved drugs.

Core Application: Development of EP2 and EP4 Receptor Antagonists

A primary application of this compound is in the synthesis of dual antagonists for the Prostaglandin E2 receptor subtypes EP2 and EP4. PGE2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer progression. By signaling through the G-protein coupled receptors EP2 and EP4, PGE2 can promote tumorigenesis, metastasis, and suppress the host immune response. Therefore, dual blockade of EP2 and EP4 receptors presents a promising therapeutic strategy for various cancers and inflammatory diseases.

Signaling Pathway Context: The PGE2/EP2/EP4 Axis in Cancer

The cyclooxygenase-2 (COX-2) enzyme is frequently upregulated in tumors, leading to increased production of PGE2. This elevated PGE2 in the tumor microenvironment acts on EP2 and EP4 receptors on both cancer cells and immune cells. This signaling cascade can lead to:

-

Increased cancer cell proliferation and survival.

-

Promotion of angiogenesis and metastasis.

-

Suppression of anti-tumor immunity by inhibiting the function of natural killer (NK) cells and cytotoxic T lymphocytes, while promoting the expansion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

Derivatives of this compound are designed to competitively bind to and block the EP2 and EP4 receptors, thereby inhibiting these pro-tumorigenic signaling pathways.

Synthetic Applications and Protocols

This compound serves as a key starting material for the construction of a substituted pyrimidine core, which is a common feature in many EP2/EP4 antagonists. The general synthetic strategy involves the reaction of the thiophene building block with a pyrimidine precursor, followed by further functionalization.

Representative Synthetic Workflow

The following diagram illustrates a typical synthetic sequence starting from this compound to a key intermediate used in the synthesis of dual EP2/EP4 antagonists.

Experimental Protocol: Synthesis of 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylic acid

This protocol describes the initial steps in the synthesis of a key intermediate from this compound, as adapted from patent literature.[1]

Materials:

-

This compound

-

4,6-dichloropyrimidine

-

Lithium diisopropylamide (LDA) solution

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1N

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Methyl 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylate

-

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LDA solution (1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of 4,6-dichloropyrimidine (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylate.

Step 2: Hydrolysis to 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylic acid

-

To a solution of Methyl 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylate (1.0 eq) in a mixture of THF and MeOH, add a solution of LiOH (2.0 eq) in H₂O.

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-(6-chloropyrimidin-4-yl)-3-ethoxythiophene-2-carboxylic acid. This intermediate can be carried forward to subsequent steps without further purification.

Biological Evaluation of Derivatives

Compounds synthesized from this compound are evaluated for their ability to antagonize the EP2 and EP4 receptors. This is typically done using in vitro cell-based assays that measure the downstream signaling of these receptors.

Quantitative Data for a Representative Dual EP2/EP4 Antagonist

The following table summarizes the biological activity of a representative dual EP2/EP4 antagonist synthesized using a thiophene-pyrimidine scaffold.

| Compound ID | Target | Assay Type | IC₅₀ (nM) |

| TPST-1495 | Human EP2 | Calcium Flux | 17.21 |

| TPST-1495 | Human EP4 | Calcium Flux | 3.24 |

Data adapted from a study on dual EP2/EP4 antagonists for cancer immunotherapy.

Experimental Protocol: EP2/EP4 Receptor Functional Assay (Calcium Flux)

This protocol outlines a method to determine the inhibitory activity of a test compound on EP2 and EP4 receptors using a calcium flux assay in a recombinant cell line.

Materials:

-

HEK293 cells stably co-expressing the human EP2 or EP4 receptor and a promiscuous G-protein that couples to the calcium signaling pathway.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Prostaglandin E2 (PGE2)

-

Test compound (e.g., synthesized thiophene derivative)

-

96-well black, clear-bottom assay plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the recombinant HEK293 cells into 96-well plates at a density of 2 x 10⁴ cells per well and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate in the dark at 37 °C for 1 hour.

-

Compound Pre-incubation: Wash the cells with assay buffer. Prepare serial dilutions of the test compound in assay buffer. Add the diluted test compound to the respective wells and incubate for 20 minutes at room temperature.

-

PGE2 Stimulation and Signal Detection:

-

Place the plate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity over time.

-

Inject a solution of PGE2 (at a final concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Measure the transient increase in intracellular calcium concentration by monitoring the change in fluorescence.

-

-

Data Analysis:

-

Determine the maximum fluorescence signal for each well.

-

Normalize the data to the response of wells containing PGE2 alone (100% activation) and wells with no PGE2 (0% activation).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the PGE2-induced response.

-

Conclusion

This compound is a highly valuable and strategic building block in modern medicinal chemistry. Its utility in the construction of potent and selective dual EP2/EP4 receptor antagonists highlights its importance in the development of next-generation therapeutics for cancer and inflammatory conditions. The synthetic protocols and biological evaluation methods detailed herein provide a framework for researchers to leverage this versatile scaffold in their drug discovery programs.

References

Applications of Methyl 3-ethoxythiophene-2-carboxylate in Materials Science: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-ethoxythiophene-2-carboxylate is a functionalized thiophene monomer that holds significant promise for the development of advanced materials, particularly in the field of organic electronics. Its unique molecular structure, featuring an electron-donating ethoxy group at the 3-position and an electron-withdrawing carboxylate group at the 2-position, allows for the synthesis of conjugated polymers with tailored electronic and physical properties. These polymers, referred to as poly(this compound), are emerging as key components in a variety of applications, including organic solar cells (OSCs) and organic field-effect transistors (OFETs). This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile monomer in materials science.

Key Applications and Material Properties

The primary application of this compound in materials science is as a monomer for the synthesis of conducting polymers. The resulting polymer, poly(this compound), exhibits properties that make it suitable for use in organic electronic devices. While specific quantitative data for this exact polymer is emerging, data from closely related poly(alkyl thiophene-3-carboxylates) provide valuable insights into its expected performance characteristics.

| Property | Description | Anticipated Performance Range |

| Band Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower band gap is generally desirable for organic solar cells to enhance light absorption. | 1.8 - 2.2 eV |

| Conductivity | The ability of the material to conduct electric current. This is a crucial parameter for its use in electronic devices. The conductivity can be enhanced through doping. | Doped: 10⁻³ to 10¹ S/cm |

| Solubility | The ability of the polymer to dissolve in common organic solvents, which is essential for solution-based processing and device fabrication. The ethoxy and carboxylate groups are expected to enhance solubility. | Soluble in chloroform, chlorobenzene, THF |

| Thermal Stability | The ability of the polymer to withstand heat without degrading. This is important for the long-term stability and operational lifetime of devices. | Stable up to 250-300 °C |

| Molecular Weight (Mw) | The average molecular weight of the polymer chains. Higher molecular weight often correlates with improved mechanical and electronic properties. | 10 - 50 kDa |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. A lower PDI indicates a more uniform polymer. | 1.5 - 2.5 |

Experimental Protocols